N-benzyl-2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine
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Overview
Description
BENZYL({2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a tetrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of BENZYL({2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can be achieved through various synthetic routes. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally friendly and economically viable approach. This method employs immobilized whole-cell biocatalysts with ®-transaminase activity to convert prochiral ketones into the desired amine derivatives . The reaction conditions typically include the use of isopropylamine (IPA) and pyridoxal phosphate (PLP) at 30°C for 24 hours .
Chemical Reactions Analysis
BENZYL({2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacologically active agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Additionally, it is used in the synthesis of other complex organic molecules, serving as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of BENZYL({2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE involves its interaction with specific molecular targets in the body. The compound’s structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as anti-inflammatory or analgesic properties. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
BENZYL({2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE can be compared to other similar compounds, such as 1-(3,4-dimethoxyphenyl)propan-2-amine and benzyl[1-(3,4-dimethoxyphenyl)propan-2-yl]amine . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The presence of the tetrazole ring in BENZYL({2-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE distinguishes it from these related compounds, potentially contributing to its unique pharmacological properties .
Properties
Molecular Formula |
C19H23N5O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-benzyl-2-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C19H23N5O2/c1-19(2,20-13-14-8-6-5-7-9-14)18-21-22-23-24(18)15-10-11-16(25-3)17(12-15)26-4/h5-12,20H,13H2,1-4H3 |
InChI Key |
INQCBQSHMUNPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC(=C(C=C2)OC)OC)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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